5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione is a heterocyclic compound that features a unique structure combining a cyclohexane ring with an oxazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidine derivatives.
Scientific Research Applications
5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A structurally related compound with similar reactivity.
5,5-Dimethyl-1,3-oxazolidin-2-one: Another oxazolidine derivative with different functional groups.
Uniqueness
5,5-Dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione stands out due to its unique combination of a cyclohexane ring and an oxazolidine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
919290-07-6 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5,5-dimethyl-2-(1,3-oxazolidin-2-ylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15NO3/c1-11(2)5-7(13)9(8(14)6-11)10-12-3-4-15-10/h12H,3-6H2,1-2H3 |
InChI Key |
NCOZJKDTNWABPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=C2NCCO2)C(=O)C1)C |
Origin of Product |
United States |
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